REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.O=[C:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]1.FC(F)(F)C(O)=O.[BH4-].[Na+].[OH-].[Na+]>>[Cl:8][C:3]1[C:2]([NH:1][CH:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]2)=[CH:7][CH:6]=[CH:5][N:4]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
26 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 L three-neck Morton-type flask equipped with a mechanical agitator and temperature probe
|
Type
|
CUSTOM
|
Details
|
agitation (16° C.)
|
Type
|
WAIT
|
Details
|
After 15 min age
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to increase to 28° C. over a 30 min period
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
the caplet dissolved completely within this time
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
before adding the next, until a total of eight caplets
|
Type
|
ADDITION
|
Details
|
had been added over 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WASH
|
Details
|
The organic phase washed with brine
|
Type
|
WASH
|
Details
|
The separated brine wash
|
Type
|
CONCENTRATION
|
Details
|
The yellow organic phase was concentrated (45° C. bath temperature) to approximately one-third original volume
|
Type
|
ADDITION
|
Details
|
Fresh IPAC was added
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to a volume of 170 mL
|
Type
|
ADDITION
|
Details
|
THF (230 mL) was added
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC=C1NC1CCN(CC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |